molecular formula C23H15BrF2N2O3 B15173359 3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B15173359
M. Wt: 485.3 g/mol
InChI Key: IQVSGJGTBVUQAH-UHFFFAOYSA-N
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Description

3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique combination of bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 2-aminophenol derivative and a carboxylic acid derivative.

    Introduction of the bromine and fluorine substituents: This step may involve halogenation reactions using reagents like bromine and fluorine sources under controlled conditions.

    Coupling reactions: The phenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts and appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar solvents like dimethylformamide.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups.

Scientific Research Applications

3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
  • 3-(4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Uniqueness

The unique combination of bromine and fluorine substituents in 3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structure allows for specific interactions with molecular targets, which can be leveraged in drug design and materials science.

Properties

Molecular Formula

C23H15BrF2N2O3

Molecular Weight

485.3 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15BrF2N2O3/c24-15-12-13(10-11-16(15)25)20-19-21(31-28(20)14-6-2-1-3-7-14)23(30)27(22(19)29)18-9-5-4-8-17(18)26/h1-12,19-21H

InChI Key

IQVSGJGTBVUQAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4F)C5=CC(=C(C=C5)F)Br

Origin of Product

United States

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